5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-(2,4-dimethylphenyl)hydrazine with ethyl acetoacetate, followed by cyclization and subsequent nitrile formation. The reaction is usually carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe and economically viable.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and other therapeutic potentials.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but it shows promise in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile
- Ethyl 5-amino-1H-pyrazole-4-carboxylate
Uniqueness
5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its 2,4-dimethylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
IUPAC Name |
5-amino-1-(2,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-8-4-5-12(9(2)6-8)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKVGGICIOTHOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C#N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674489 |
Source
|
Record name | 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-82-1 |
Source
|
Record name | 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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